Product packaging for 3-(3,4-Dichlorophenyl)prop-2-ynoic acid(Cat. No.:CAS No. 19498-74-9)

3-(3,4-Dichlorophenyl)prop-2-ynoic acid

Cat. No.: B3028359
CAS No.: 19498-74-9
M. Wt: 215.03
InChI Key: PKOMUHWZSKQLMP-UHFFFAOYSA-N
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Description

Contextualization within Substituted Arylpropiolic Acid Chemistry

Substituted arylpropiolic acids are a class of organic compounds characterized by an aromatic ring linked to a propiolic acid (prop-2-ynoic acid) backbone. The propiolic acid unit, with its carbon-carbon triple bond, is a highly versatile functional group, participating in a wide array of chemical transformations. These include cycloaddition reactions, nucleophilic additions, and polymerizations. The nature and position of the substituents on the aryl ring, in this case, the 3,4-dichloro substitution, play a crucial role in modulating the electronic properties and reactivity of the entire molecule. The electron-withdrawing nature of the chlorine atoms is expected to influence the acidity of the carboxylic acid and the reactivity of the alkyne.

Significance in the Design of Biologically Active Molecules and Advanced Materials

The structural motifs present in 3-(3,4-Dichlorophenyl)prop-2-ynoic acid are prevalent in both medicinal chemistry and materials science. The dichlorophenyl group is a common feature in many pharmaceutical agents, contributing to their metabolic stability and binding affinity to biological targets. Arylpropionic acid derivatives, a related class of compounds, are well-known for their anti-inflammatory properties. nih.gov The propiolic acid moiety, on the other hand, is a valuable building block for the synthesis of complex heterocyclic compounds and polymers with interesting electronic and optical properties. For instance, propiolic acid and its derivatives have been investigated for their antimicrobial and anti-inflammatory potential.

Overview of Multidisciplinary Research Engagements

The potential of this compound extends across multiple scientific disciplines. In medicinal chemistry, it can serve as a scaffold for the development of novel therapeutic agents. Its reactivity makes it a candidate for click chemistry reactions, which are widely used in drug discovery and bioconjugation. In materials science, the rigid structure imparted by the phenyl and alkyne groups could be exploited in the design of novel polymers, liquid crystals, or other advanced materials. Furthermore, its synthesis and characterization would be of interest to organic chemists focused on the development of new synthetic methodologies.

The following table provides a summary of the key structural features of this compound and their potential implications.

Structural FeaturePotential Significance
3,4-Dichlorophenyl Group - Enhances lipophilicity, potentially improving membrane permeability. - Influences electronic properties of the molecule. - Can participate in halogen bonding interactions.
Aryl Ring - Provides a rigid scaffold for molecular design. - Can be further functionalized to modulate properties.
Prop-2-ynoic Acid Moiety - The carboxylic acid group provides a site for salt formation and esterification. - The alkyne functionality is a versatile handle for various chemical transformations (e.g., cycloadditions, click chemistry).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4Cl2O2 B3028359 3-(3,4-Dichlorophenyl)prop-2-ynoic acid CAS No. 19498-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dichlorophenyl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOMUHWZSKQLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#CC(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277753
Record name 3-(3,4-Dichlorophenyl)-2-propynoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19498-74-9
Record name 3-(3,4-Dichlorophenyl)-2-propynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19498-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dichlorophenyl)-2-propynoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID001277753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 3,4 Dichlorophenyl Prop 2 Ynoic Acid

Established Synthetic Routes to 3-(3,4-Dichlorophenyl)prop-2-ynoic Acid

The synthesis of this compound can be approached through several established routes commonly employed for the preparation of arylpropynoic acids. These methods primarily involve the formation of the carboxylic acid moiety from a suitable precursor.

Oxidative Pathways from Propargylic Alcohols

A common and effective method for the synthesis of propynoic acids is the oxidation of the corresponding propargylic alcohols. nih.gov In this approach, 3-(3,4-dichlorophenyl)prop-2-yn-1-ol (B1613739) would serve as the immediate precursor. Various oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and substrate tolerance.

The synthesis of the precursor, 3-(3,4-dichlorophenyl)prop-2-yn-1-ol, can be achieved through the alkynylation of 3,4-dichlorobenzaldehyde (B146584). This reaction typically involves the addition of an acetylene (B1199291) equivalent, such as the lithium or magnesium salt of acetylene, to the aldehyde. A variety of catalytic systems, including those based on zinc, indium, and titanium, have been developed to promote this transformation, often with high yields and enantioselectivity for chiral propargylic alcohols. organic-chemistry.orgresearchgate.net

Catalytic Approaches in Alkyne Functionalization

Direct carboxylation of terminal alkynes with carbon dioxide represents a highly atom-economical and attractive route to propynoic acids. researchgate.netbohrium.com This method would involve the reaction of 1,2-dichloro-4-ethynylbenzene with CO2 in the presence of a suitable catalyst. Various catalytic systems based on copper, silver, and gold have been developed for this transformation. researchgate.netamazonaws.com These reactions often proceed under mild conditions and can tolerate a range of functional groups. rsc.org

The general mechanism for the metal-catalyzed carboxylation of a terminal alkyne is believed to involve the formation of a metal acetylide, which then undergoes nucleophilic attack on carbon dioxide to form a metal carboxylate intermediate. Subsequent protonolysis yields the desired propynoic acid. bohrium.com

Table 1: Examples of Catalytic Carboxylation of Terminal Alkynes This table presents data for analogous compounds to illustrate the general methodology, as specific data for this compound is not available in the provided search results.

Catalyst Alkyne Base Solvent Temperature (°C) Yield (%)
AgI Phenylacetylene Cs2CO3 DMF 50 90
Au@Ag24 Phenylacetylene Cs2CO3 Toluene 60 >92
ZIF-8@Au25@ZIF-67 Phenylacetylene Cs2CO3 Not specified 50 High

The synthesis of the starting material, 1,2-dichloro-4-ethynylbenzene, can be accomplished via a Sonogashira coupling reaction between 1,2-dichloro-4-iodobenzene (B1582313) and a suitable acetylene source, such as trimethylsilylacetylene, followed by desilylation. organic-chemistry.org

Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound, regardless of the synthetic route chosen. Key parameters to consider include the choice of catalyst, solvent, base, reaction temperature, and reaction time.

In the context of Sonogashira coupling to prepare the alkyne precursor, optimization studies have shown that factors such as the palladium and copper catalyst source, the type of base (e.g., triethylamine, diisopropylamine), and the solvent can significantly impact the reaction efficiency. kaust.edu.saresearchgate.net For instance, the use of aqueous media and low catalyst loadings can lead to more sustainable and efficient protocols. kaust.edu.sa

For the carboxylation of the terminal alkyne, the choice of metal catalyst (e.g., Cu, Ag, Au) and the base (e.g., Cs2CO3) are critical. researchgate.net The reaction temperature and CO2 pressure also play a significant role in the reaction outcome. Optimization of these parameters is essential to achieve high conversion and selectivity towards the desired carboxylic acid. amazonaws.com

Derivatization Strategies of the this compound Scaffold

The this compound scaffold possesses two main sites for chemical modification: the carboxylic acid group and the aromatic ring. These functionalities allow for a range of derivatization strategies to generate a library of related compounds.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound can be readily converted to esters and amides through standard coupling reactions.

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, under heating. chemguide.co.uk For more sensitive substrates, milder conditions involving coupling agents can be employed. The development of water-tolerant solid acid catalysts has also provided more environmentally friendly options for esterification reactions. researchgate.net

Amidation involves the reaction of the carboxylic acid with an amine. This transformation is typically facilitated by a coupling agent to activate the carboxylic acid. A variety of coupling reagents are available, such as N,N'-dicyclohexylcarbodiimide (DCC), which has been used for the synthesis of phenol (B47542) amides from hydroxycinnamic acids. mdpi.comnih.gov Other methods, such as the use of dimethylsulfamoyl chloride in the presence of a tertiary amine, have also been shown to be effective for the amidation of carboxylic acids with equimolar amounts of amines under mild conditions. researchgate.net

Table 2: Examples of Amidation and Esterification of Phenylpropanoic Acid Analogues This table presents data for analogous compounds to illustrate the general methodologies, as specific data for this compound is not available in the provided search results.

Reaction Type Carboxylic Acid Reagent 2 Coupling Agent/Catalyst Product Yield (%)
Amidation 3-Phenylpropanoic acid L-Glu-OH ClCO2Et, Et3N Dipeptide High
Esterification 3-Phenylpropionic acid Benzyl alcohol Various acid catalysts Benzyl 3-phenylpropionate Good to excellent
Amidation Hydroxycinnamic acids Various amines DCC Phenol amides 14-24

Modifications of the Aromatic Ring System

The 3,4-dichlorophenyl ring of the target molecule is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of additional functional groups. minia.edu.egmasterorganicchemistry.com The directing effects of the existing substituents (the two chlorine atoms and the prop-2-ynoic acid side chain) will determine the position of the incoming electrophile.

Both chlorine and the propynoic acid group are deactivating, electron-withdrawing groups. libretexts.org Chlorine atoms are ortho, para-directing, while the propynoic acid group is meta-directing. The combined effect of these groups will influence the regioselectivity of the substitution. The positions ortho and para to the chlorine atoms are C-2, C-5, and C-6. The position meta to the propynoic acid group is C-5. Therefore, electrophilic substitution is most likely to occur at the C-5 position, which is meta to the propynoic acid group and ortho to one of the chlorine atoms.

Typical electrophilic aromatic substitution reactions that could be applied include nitration (using a mixture of nitric and sulfuric acid), halogenation (using a halogen in the presence of a Lewis acid), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation or acylation (using an alkyl or acyl halide with a Lewis acid catalyst). libretexts.org The strongly deactivating nature of the ring may require harsh reaction conditions for these transformations to proceed.

Chemical Reactions Involving the Alkyne Moiety (e.g., additions, cyclizations)

The chemical reactivity of this compound is largely dictated by its acetylenic carboxylic acid functionality. The electron-withdrawing nature of the carboxyl group and the dichlorophenyl ring polarizes the carbon-carbon triple bond, making it susceptible to a range of nucleophilic additions and cycloaddition reactions. While specific studies on this exact molecule are limited, the reactivity can be inferred from the well-documented chemistry of its parent compound, phenylpropiolic acid. wikipedia.org

Addition Reactions: The alkyne moiety readily undergoes addition reactions. Catalytic hydrogenation can selectively reduce the triple bond. For instance, reduction with zinc and acetic acid typically yields the corresponding (Z)-3-(3,4-dichlorophenyl)prop-2-enoic acid (cinnamic acid derivative), while more potent reducing agents like sodium amalgam can lead to the fully saturated 3-(3,4-dichlorophenyl)propanoic acid. wikipedia.org Halogens and hydrogen halides can also add across the triple bond. For example, bromination is expected to produce the corresponding dibromo-alkene derivative. wikipedia.org

Cyclization Reactions: Arylpropiolic acids and their esters are valuable precursors for the synthesis of various heterocyclic compounds. While direct cyclization of the acid can be challenging, its ester derivatives are known to participate in cyclization cascades. For instance, esters of phenylpropiolic acid can react with various aldehydes in the presence of a catalyst to form coumarin (B35378) derivatives, which are important scaffolds in medicinal chemistry. researchgate.net This suggests that this compound could be a key starting material for substituted coumarins after an initial esterification step.

Decarboxylative Coupling: A significant transformation for arylpropiolic acids is the transition metal-catalyzed decarboxylative coupling. In this reaction, the carboxylic acid is removed, and the remaining alkynyl fragment is coupled with another molecule, typically an aryl halide. sigmaaldrich.com This process allows for the synthesis of unsymmetrical diarylalkynes, which are structures of interest in materials science and pharmaceutical research. Phenylpropiolic acid has been shown to undergo decarboxylative coupling with aryl halides, indicating that this compound could similarly be used to synthesize complex diarylacetylene structures. sigmaaldrich.com

Comparative Synthetic Analysis with Related Dichlorophenyl Prop-2-enoic Acid Analogues

The synthesis of this compound (an ynoic acid) can be compared with that of its alkene counterpart, (E)-3-(3,4-Dichlorophenyl)prop-2-enoic acid (a cinnamic acid analogue). The methods highlight fundamental differences in constructing carbon-carbon double versus triple bonds.

Synthesis of this compound: One of the classical routes to arylpropiolic acids involves a two-step sequence starting from the corresponding cinnamic acid. wikipedia.org This involves the bromination of the double bond to form a dibromide, followed by a double dehydrobromination using a strong base like alcoholic potassium hydroxide. wikipedia.orgorgsyn.org This method, while effective, requires multiple steps and the use of hazardous reagents like bromine.

More modern approaches provide more direct access. For example, a one-pot synthesis can be achieved starting from 3,4-dichlorobenzaldehyde using a specialized Wittig reagent, such as an alkoxycarbonyl bromomethylidenephosphorane, in an aqueous medium. This reaction proceeds via an initial olefination followed by in-situ dehydrobromination and hydrolysis to yield the target arylpropiolic acid.

Synthesis of (E)-3-(3,4-Dichlorophenyl)prop-2-enoic Acid: The synthesis of the analogous enoic acid is generally more straightforward and can be accomplished through several well-established named reactions.

Knoevenagel Condensation: This is a highly efficient method involving the condensation of 3,4-dichlorobenzaldehyde with a compound containing an active methylene (B1212753) group, most commonly malonic acid. wikipedia.orgmdpi.com The reaction is typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270) and often proceeds with subsequent decarboxylation to give the α,β-unsaturated acid in high yield. wikipedia.orgpsu.edu

Perkin Reaction: This classic reaction involves the condensation of an aromatic aldehyde (3,4-dichlorobenzaldehyde) with an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of the alkali salt of the acid (e.g., sodium acetate). wikipedia.orgiitk.ac.in The reaction requires high temperatures but provides a direct route to cinnamic acid derivatives. lscollege.ac.injk-sci.com

Heck Reaction: A powerful modern alternative is the palladium-catalyzed Heck reaction. This method couples an aryl halide (e.g., 1-bromo-3,4-dichlorobenzene or 1-iodo-3,4-dichlorobenzene) with an acrylate (B77674) ester, followed by hydrolysis of the ester to the carboxylic acid. mdpi.comorganic-chemistry.org This approach offers high functional group tolerance and stereoselectivity for the (E)-isomer. nih.govnih.gov

The following table provides a comparative overview of these synthetic methodologies.

Target Compound Synthetic Method Starting Materials Key Reagents/Catalysts Key Features
This compound Dehydrobromination(E)-3-(3,4-Dichlorophenyl)prop-2-enoic acid1. Br₂2. Alcoholic KOHMulti-step; classic method; uses hazardous bromine. wikipedia.orgorgsyn.org
One-pot Wittig-based3,4-DichlorobenzaldehydeAlkoxycarbonyl bromomethylidenephosphorane, aq. NaOHDirect, one-pot procedure from the aldehyde.
(E)-3-(3,4-Dichlorophenyl)prop-2-enoic Acid Knoevenagel Condensation3,4-Dichlorobenzaldehyde, Malonic acidPiperidine or PyridineHigh yield; mild conditions; common laboratory method. wikipedia.orgmdpi.com
Perkin Reaction3,4-Dichlorobenzaldehyde, Acetic anhydrideSodium acetateClassic named reaction; requires high temperatures. wikipedia.orgiitk.ac.in
Heck Reaction3,4-Dichlorophenyl halide, Acrylate esterPalladium catalyst, BaseModern organometallic method; high stereoselectivity; broad substrate scope. mdpi.comorganic-chemistry.org

Structure Activity Relationship Sar Studies of 3 3,4 Dichlorophenyl Prop 2 Ynoic Acid and Its Analogues

Methodological Framework for SAR Elucidation

The methodical approach to understanding the SAR of 3-(3,4-Dichlorophenyl)prop-2-ynoic acid involves a combination of synthetic chemistry, biological testing, and computational modeling. This framework allows researchers to correlate specific structural modifications with changes in biological outcomes, leading to a rational basis for designing more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel molecules before their synthesis, thereby saving time and resources.

QSAR models are built upon molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. For analogues of this compound, these descriptors are crucial for understanding how structural changes affect activity.

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The electron-withdrawing nature of the two chlorine atoms on the phenyl ring significantly influences the molecule's electronic landscape, which can be critical for interactions with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule (e.g., molecular volume, surface area, and specific conformational parameters). The position of the chlorine atoms and the linear geometry of the propynoic acid chain are key steric features.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, often represented by the partition coefficient (logP). The dichlorophenyl group contributes significantly to the hydrophobicity of the compound, which can govern its ability to cross cell membranes and interact with hydrophobic pockets in a target protein.

Descriptor CategoryExample DescriptorsRelevance to this compound
Electronic Dipole Moment, Partial Atomic Charges, HOMO/LUMO EnergiesThe two chlorine atoms are strongly electron-withdrawing, creating a distinct charge distribution on the phenyl ring that can influence electrostatic interactions with a receptor.
Steric Molecular Volume, Surface Area, Molar RefractivityDescribes the three-dimensional shape and size, which determines how well the molecule fits into a biological target's binding site. The rigid alkyne linker imposes significant steric constraints.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Quantifies lipophilicity, which is crucial for membrane permeability and interaction with nonpolar regions of a target. The dichlorophenyl group imparts significant hydrophobicity.

The development of a QSAR model involves selecting a set of known active compounds (a training set) and using statistical methods, such as multiple linear regression or machine learning algorithms, to create an equation that links their molecular descriptors to their biological activity.

The reliability of a QSAR model is paramount. Validation is performed using several statistical metrics. Internal validation is often assessed using the leave-one-out cross-validation coefficient (q²), where a high value (typically > 0.5) indicates good internal predictivity. External validation involves using the model to predict the activity of a separate set of compounds (a test set) that were not used in model creation. A high correlation between the predicted and experimental activities for the test set confirms the model's predictive power for new, unsynthesized molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Influence of Dichlorophenyl Substitution Pattern on Biological Activity

The arrangement of the two chlorine atoms on the phenyl ring is a critical determinant of biological activity. While SAR studies specifically on this compound are not extensively published, data from structurally related compounds consistently show that the substitution pattern dramatically affects receptor affinity and biological function.

In studies of various compound classes, the 3,4-dichloro substitution pattern often emerges as optimal or highly potent. For instance, in a series of pyridazinone-based ligands designed to target the sigma-1 (σ₁) receptor, the analogue featuring a 3,4-dichlorophenyl group displayed the highest binding affinity and selectivity compared to all other dichlorophenyl isomers. acs.org This suggests that the specific electronic and steric profile conferred by the 3,4-substitution is uniquely suited for interaction with the receptor's binding site. acs.org

Dichlorophenyl Substitution Pattern (on Pyridazinone Scaffold)σ₁ Receptor Affinity (Ki, nM)
3,4-dichloro 1.4
2,4-dichloro20.9
2,5-dichloro29.2
2,6-dichloro148.9
3,5-dichloro10.6

Data adapted from a study on sigma-1 receptor ligands to illustrate the principle of substitution pattern influence. acs.org

Similarly, studies on N-arylcinnamamides, which also feature a dichlorophenyl group, found that 3,4-dichlorocinnamanilides exhibited a broader spectrum and higher antibacterial efficacy than related monochlorinated compounds. nih.govresearchgate.net This highlights that the presence and position of a second chlorine atom can significantly enhance biological activity. These examples strongly suggest that the 3,4-dichloro arrangement in this compound is not arbitrary but is likely a key feature for its biological profile, providing a specific combination of lipophilicity, size, and electronic influence that optimizes interaction with its molecular target.

Contribution of the Propynoic Acid Moiety to Ligand-Target Interactions

The propynoic acid moiety is a bifunctional component that plays a crucial role in how the ligand interacts with its target. It consists of a carboxylic acid group and a carbon-carbon triple bond (alkyne) that acts as a rigid linker.

The carboxylic acid group is a key pharmacophoric element. nih.gov It is ionizable at physiological pH and can act as both a hydrogen bond donor and acceptor. This allows it to form strong, directional interactions, such as salt bridges with positively charged amino acid residues (like arginine or lysine) or hydrogen bonds with polar residues (like serine or threonine) within a receptor's binding pocket. nih.gov The replacement of a carboxylic acid with other functional groups (bioisosteres) is a common strategy in medicinal chemistry to modulate properties, underscoring the acid's importance for initial activity.

The alkyne linker serves several purposes. Firstly, its linear and rigid geometry significantly constrains the conformational freedom of the molecule. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. Secondly, the alkyne group itself is a unique functional group in medicinal chemistry, often considered a "privileged" structure. While relatively inert, its electron-rich π-system can participate in non-covalent interactions, such as π-π stacking with aromatic amino acid residues or interactions with a cation. This rigid spacer precisely positions the dichlorophenyl ring relative to the interactive carboxylic acid head, a critical factor for achieving optimal orientation within a binding site.

Conformational Flexibility and its Impact on Biological Efficacy

The phenyl ring and the alkyne linker are inherently rigid structures. The C-C triple bond of the propynoic acid moiety forces the atoms C1-C2-C3 (of the propynoic chain) and the attached phenyl ring carbon into a linear arrangement. This creates a stiff, rod-like segment within the molecule. The primary source of conformational flexibility is the rotation around the single bond connecting the alkyne to the carboxylic acid group (the C2-C(OOH) bond). This rotation determines the orientation of the carboxyl group relative to the rest of the molecule. Studies on simple carboxylic acids show that they exist in an equilibrium between syn and anti conformations, with the preferred state often depending on the solvent environment.

This limited flexibility can be a significant advantage for biological efficacy. By pre-organizing the molecule into a conformation that is favorable for binding, the entropic cost of adopting the correct "bioactive" conformation is minimized, which can lead to a stronger binding affinity. The defined and rigid structure ensures that the key interacting groups—the dichlorophenyl ring and the carboxylic acid—are held at a relatively fixed distance and orientation, potentially increasing the molecule's selectivity for a specific target that has a complementary binding site.

Investigation of Biological Targets and Molecular Mechanisms of Action

Enzyme Inhibition Studies

Identification and Validation of Target Enzymes (e.g., Carbonic Anhydrases)

There are no available scientific reports identifying or validating specific enzyme targets for 3-(3,4-Dichlorophenyl)prop-2-ynoic acid. While some dichlorophenyl-containing compounds have been explored as inhibitors of various enzymes, including carbonic anhydrases, no such studies have been published for this specific propiolic acid derivative.

Detailed Enzyme Kinetics and Inhibition Modes

Due to the absence of identified target enzymes, no studies on the enzyme kinetics or the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound have been reported.

Mechanism-Based Enzyme Inactivation Studies

There is no information available in the scientific literature to suggest that this compound acts as a mechanism-based enzyme inactivator. Such studies would require the identification of a specific enzyme target and subsequent investigation into time-dependent, irreversible inhibition.

Receptor Binding and Allosteric Modulation Investigations

Ligand-Receptor Affinity and Selectivity Profiling

No data has been published on the receptor binding affinity or selectivity profile of this compound for any known biological receptors.

Exploration of Molecular Interactions at Receptor Sites

Without an identified receptor target, the molecular interactions of this compound at a receptor binding site have not been explored or reported.

Modulation of Specific Biological Pathways and Cellular Processes

Comprehensive searches of available scientific literature and bioactivity databases did not yield specific information regarding the modulation of biological pathways or cellular processes by this compound. While research exists for structurally analogous compounds, direct evidence of this specific molecule's impact on signaling cascades, gene expression, apoptosis, cell cycle regulation, or other cellular functions is not presently documented in the public domain.

Chemical Probe Development based on Identified Mechanisms

The development of a chemical probe is contingent upon a well-characterized mechanism of action and a defined biological target. As the molecular targets and mechanisms of action for this compound have not been elucidated in published research, there is no information available on its development or use as a chemical probe for any specific biological investigation. The foundational data required to design and validate such a tool, including selectivity, potency, and a clear understanding of its interaction with a biological system, are currently absent from the scientific literature.

Computational Chemistry and Molecular Modeling for Rational Design

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as 3-(3,4-Dichlorophenyl)prop-2-ynoic acid) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govmdpi.com The primary goal is to forecast the binding mode and affinity of the ligand. This is achieved by sampling a vast number of possible conformations of the ligand within the receptor's binding site and scoring them based on their energetic favorability. mdpi.com A lower docking score generally indicates a better binding affinity. nih.gov

Molecular docking simulations are instrumental in predicting how this compound might orient itself within the active site of a target protein. The algorithm explores various rotational and translational degrees of freedom of the ligand, along with the flexibility of the protein's side chains, to identify the most stable binding pose. mdpi.com For instance, in studies of related phenyl-acid derivatives, docking has been used to simulate the binding mode of inhibitors into the active sites of enzymes like aldose reductase and cyclooxygenase (COX). nih.govnih.govresearchgate.net This predictive power allows researchers to visualize the three-dimensional arrangement of the ligand-protein complex, which is the foundational step for understanding its biological function. The predicted conformation reveals which parts of the molecule are crucial for interaction and how its structure contributes to its binding.

Once a binding conformation is predicted, a detailed analysis of the intermolecular interactions between the ligand and the protein can be performed. These interactions are critical for the stability of the complex and are the primary drivers of binding affinity. Key interactions typically identified include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the carboxylic acid group on the ligand) and acceptors (like backbone carbonyls or specific residues like serine or histidine in the protein).

Hydrophobic Interactions: Occur between nonpolar regions, such as the dichlorophenyl ring of the ligand and hydrophobic amino acid residues (e.g., leucine (B10760876), valine, alanine) in the binding pocket.

Van der Waals Forces: General non-specific attractive or repulsive forces between atoms.

Pi-Interactions: Including π-π stacking (between aromatic rings) or cation-π interactions.

Identifying these "hot spots"—residues that contribute significantly to the binding energy—is crucial for rational drug design. mdpi.com For example, a docking study on a series of inhibitors might reveal that a hydrogen bond with a specific serine residue and hydrophobic interactions with a leucine residue are consistently present in the most potent compounds. mdpi.com This knowledge would guide the modification of this compound to enhance these specific interactions and improve its inhibitory potential.

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com In the context of this compound, while its structure is known, virtual screening can be employed in a reverse manner. The compound can be docked against a panel of known protein targets to explore potential new biological activities or off-target effects.

This process involves sequentially docking the structure of this compound into the binding sites of numerous proteins. The compounds are then ranked based on their docking scores, and the top-ranking "hits" suggest potential new protein targets for the molecule. mdpi.combiomedpharmajournal.org This approach can successfully repurpose existing molecules or identify novel mechanisms of action, significantly reducing the time and cost associated with early-stage drug discovery. nih.gov

Table 1: Illustrative Data from a Hypothetical Molecular Docking Simulation This table represents the type of data generated from molecular docking studies, showing how a compound like this compound might be evaluated against different protein targets.

Protein Target Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Cyclooxygenase-2 (COX-2) -8.5 Arg120, Tyr355, Ser530 Hydrogen Bond, Pi-Sulfur
Aldose Reductase (ALR2) -7.9 Trp111, His110, Tyr48 Hydrogen Bond, Hydrophobic
GPR40 -9.1 Arg183, Arg258, Tyr91 Ionic, Hydrogen Bond, Pi-Pi Stacking
Apoptosis signal-regulating kinase 1 (ASK1) -8.2 Val757, Met817, Asp864 Hydrophobic, Hydrogen Bond

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. youtube.comnih.gov This allows for the assessment of the stability of the docked complex and the analysis of conformational changes in both the ligand and the protein. mdpi.com

A single docking pose represents just one low-energy conformation. However, in a biological system, molecules are flexible and can adopt a range of conformations. MD simulations are used to explore this "conformational landscape." By simulating the ligand-protein complex in a solvated environment that mimics physiological conditions, researchers can observe how the ligand's orientation and the protein's shape fluctuate over time. youtube.com This analysis can reveal alternative binding modes not identified by docking or show that the initial docked pose is unstable. Understanding the range of accessible conformations is critical for a complete picture of the binding mechanism.

A key application of MD simulations is to validate the stability of a binding pose predicted by molecular docking. nih.gov A simulation is run for a specific duration (typically nanoseconds to microseconds), and the trajectory is analyzed to see if the ligand remains securely bound within the active site. nih.gov

Key metrics used to assess stability include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, low-fluctuation RMSD value suggests the complex is in equilibrium.

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues, highlighting which parts of the protein are flexible or rigid upon ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds over the simulation time, indicating which interactions are persistent and crucial for stable binding. nih.gov

By simulating the dynamics of the complex, MD provides a more realistic and rigorous assessment of the ligand-target interaction than static docking alone. mdpi.com

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation This table exemplifies typical outputs from an MD simulation to assess the stability of a ligand-protein complex.

Simulation Metric Value Interpretation
Simulation Length 100 ns Duration of the physical simulation.
Average RMSD (Protein Backbone) 1.5 Å Low value indicates the protein maintains a stable overall fold.
Average RMSD (Ligand) 0.8 Å Low value indicates the ligand remains stable in the binding pocket.
Key Hydrogen Bond Occupancy (Ligand-Arg183) 85% The hydrogen bond is stable and present for most of the simulation.
Key Hydrogen Bond Occupancy (Ligand-Tyr91) 65% The hydrogen bond is moderately stable, showing some flexibility.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict a molecule's geometry, energy, and electronic characteristics, which are crucial for its reactivity and interaction with biological targets.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in molecular interactions. The HOMO energy (EHOMO) is associated with the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. semanticscholar.orgmdpi.com A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and higher polarizability, as less energy is required to excite an electron from the ground to an excited state. semanticscholar.orgmdpi.com

While specific FMO data for this compound is not available, an analysis of the related compound, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , provides insight into the electronic characteristics of the 3,4-dichlorophenyl moiety. researchgate.net Density Functional Theory (DFT) calculations at the B3LYP/6-31+G(d,p) level were used to determine its electronic properties. researchgate.net The HOMO of this molecule is primarily located on the thiazole (B1198619) ring, whereas the LUMO is distributed over the dichlorophenyl ring. researchgate.net This distribution indicates that the dichlorophenyl group is the primary electron-accepting region of the molecule.

Table 1: Calculated Frontier Molecular Orbital Properties of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

Parameter Value (eV)
EHOMO -6.64
ELUMO -1.54
Energy Gap (ΔE) 5.10

Data derived from DFT calculations on a related dichlorophenyl compound. researchgate.net

For this compound, it can be hypothesized that the dichlorophenyl ring, due to the electron-withdrawing nature of the chlorine atoms, would significantly influence the LUMO. The prop-2-ynoic acid moiety, with its triple bond and carboxylic acid group, would also play a critical role in the molecule's electronic profile and reactivity.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is colored based on the local electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. libretexts.org Green and yellow represent areas with near-zero or intermediate potential, respectively. researchgate.net This technique is instrumental in understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital for drug-receptor binding. researchgate.net

The MEP surface of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide reveals distinct electrostatic regions. researchgate.net The negative potential is concentrated around the electronegative oxygen and nitrogen atoms of the acetamide (B32628) and thiazole groups, identifying them as potential hydrogen bond acceptors. researchgate.net Conversely, the hydrogen atoms of the amide group exhibit a positive potential, marking them as hydrogen bond donors. researchgate.net The dichlorophenyl ring shows a relatively neutral to slightly positive potential, influenced by the electronegative chlorine atoms. researchgate.net

For this compound, an MEP analysis would likely show a significant negative potential around the carbonyl oxygen of the carboxylic acid group, making it a strong site for electrophilic attack and hydrogen bonding. The acidic proton of the hydroxyl group would be a region of strong positive potential. The π-system of the alkyne bond would also contribute to the electrostatic landscape, likely presenting a region of negative potential above and below the bond axis.

Interaction Energy Decomposition Methods

To quantitatively understand the nature of intermolecular interactions, such as those between a ligand and its protein target, interaction energy decomposition analysis (EDA) methods are employed. These computational techniques partition the total interaction energy into physically meaningful components. semanticscholar.org Common EDA schemes, like the Kitaura-Morokuma method or approaches based on Symmetry-Adapted Perturbation Theory (SAPT), typically break down the binding energy into:

Electrostatic (Ees): The classical Coulombic interaction between the unperturbed charge distributions of the interacting molecules.

Exchange-Repulsion (Eex): The short-range repulsion arising from the Pauli exclusion principle when the electron clouds of the molecules overlap.

Polarization (Epol): The attractive interaction resulting from the distortion of each molecule's electron cloud in the presence of the other.

Charge-Transfer (Ect): The energy stabilization from the transfer of electrons from the occupied orbitals of one molecule to the virtual orbitals of the other.

Dispersion (Edisp): The attractive force arising from correlated electron fluctuations, often a critical component in the binding of nonpolar molecules.

More recent methods like the Pair Interaction Energy Decomposition Analysis (PIEDA) have been developed within the Fragment Molecular Orbital (FMO) framework to analyze large systems like protein-ligand complexes. nih.gov These analyses provide a detailed chemical picture of the binding forces, highlighting whether an interaction is dominated by electrostatics, hydrogen bonding (a mix of Ees and Ect), or hydrophobic/van der Waals forces (Edisp). Such insights are invaluable for lead optimization, allowing chemists to modify a compound to enhance specific favorable interactions or mitigate repulsive ones.

De Novo Drug Design and Lead Optimization Strategies

De novo drug design encompasses computational strategies that aim to construct novel molecular structures with desired biological activities from the ground up. These methods can be broadly categorized as ligand-based or structure-based, depending on whether they rely on the properties of known active molecules or the three-dimensional structure of the biological target.

In a structure-based de novo design approach, a binding site (such as the active site of an enzyme) is used as a template. Algorithms then "grow" or "link" small molecular fragments within the site to create a new molecule that is sterically and electrostatically complementary to the target. A fragment like the 3,4-dichlorophenyl group or the prop-2-ynoic acid moiety could serve as a starting point or a building block in such a process. For instance, the dichlorophenyl group could be placed in a hydrophobic pocket of a receptor, while the prop-2-ynoic acid could be oriented to form a hydrogen bond with a key residue or act as a covalent warhead to react with a nearby nucleophile like a cysteine or serine residue.

Lead optimization strategies leverage the computational insights described previously. If HOMO/LUMO analysis indicates that the reactivity of a lead compound needs modulation, chemical modifications can be proposed to raise or lower the FMO energies. For example, adding electron-donating groups to the phenyl ring would raise the HOMO energy, making the compound a better electron donor, while adding more electron-withdrawing groups would lower the LUMO energy, making it a better electron acceptor. Similarly, if MEP analysis reveals a region of poor electrostatic complementarity with the target, functional groups can be altered to optimize the charge distribution. EDA can further refine this process by quantifying the impact of these modifications on the key components of the binding energy, ensuring that changes lead to a genuine improvement in affinity.

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation

X-ray Crystallography for Precise Molecular Structure and Conformation

X-ray crystallography stands as the definitive method for determining the solid-state structure of a molecule. For a related compound, 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid monohydrate, single-crystal X-ray diffraction studies revealed a monoclinic crystal system. nih.gov This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy.

Interactive Data Table: Crystallographic Parameters (Hypothetical)

ParameterExpected Value RangeSignificance
Crystal SystemMonoclinic, Orthorhombic, etc.Describes the symmetry of the unit cell.
Space Groupe.g., P2₁/c, PbcaDefines the symmetry elements within the unit cell.
a, b, c (Å)5-20Unit cell dimensions.
α, β, γ (°)90-120Angles of the unit cell.
C≡C bond length (Å)~1.20Confirms the presence of the alkyne functionality.
C-Cl bond lengths (Å)~1.74Standard length for aryl chlorides.
C=O bond length (Å)~1.21Typical for a carboxylic acid carbonyl group.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-(3,4-Dichlorophenyl)prop-2-ynoic acid would provide information on the number of different types of protons and their connectivity. The aromatic protons on the dichlorophenyl ring would appear as a complex multiplet or as distinct doublets and doublet of doublets in the downfield region (typically 7.0-8.0 ppm) due to the electron-withdrawing effect of the chlorine atoms and the carboxylic acid group. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a very downfield chemical shift (often >10 ppm), and its position can be concentration-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the dichlorophenyl ring would resonate in the aromatic region (approximately 120-140 ppm). The two carbons of the alkyne group would have characteristic chemical shifts in the range of 70-90 ppm. The carbonyl carbon of the carboxylic acid would be observed significantly downfield, typically between 160 and 185 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (¹H NMR)
COOH>10.0160-185Broad Singlet
Aromatic CH7.0-8.0120-140Multiplet/Doublets
Alkyne C-70-90-
C-Cl-130-140-

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of bonds within a molecule, providing a fingerprint for the functional groups present.

IR Spectroscopy

The IR spectrum of this compound would be dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer, a result of strong hydrogen bonding. docbrown.info A sharp and intense peak for the C=O stretching of the carboxylic acid would be expected around 1700 cm⁻¹. The C≡C triple bond stretch would give rise to a weak to medium intensity band in the range of 2260-2100 cm⁻¹. The C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy

Raman spectroscopy would be particularly useful for observing the C≡C triple bond stretch, which often gives a stronger signal in Raman than in IR. Aromatic ring vibrations would also be clearly visible.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)

Functional GroupIR Frequency Range (cm⁻¹)Raman Frequency Range (cm⁻¹)Intensity
O-H stretch3300-2500-Broad, Strong
C=O stretch1725-17001725-1700Strong
C≡C stretch2260-21002260-2100Weak to Medium (IR), Strong (Raman)
Aromatic C=C1600-14501600-1450Medium to Strong
C-Cl stretch< 800< 800Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. For the related compound 3-(3,4-Dichlorophenyl)propionic acid, the molecular weight is 219.065 g/mol . nist.gov

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

Common fragmentation pathways would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and potentially the cleavage of the molecule at the alkyne group. The fragmentation of the dichlorophenyl ring could also lead to characteristic ions.

Interactive Data Table: Expected Mass Spectrometry Data

IonExpected m/zSignificance
[M]⁺Calculated Molecular WeightMolecular Ion
[M+2]⁺MW + 2Isotope peak due to one ³⁷Cl
[M+4]⁺MW + 4Isotope peak due to two ³⁷Cl
[M-COOH]⁺MW - 45Loss of the carboxylic acid group
[C₆H₃Cl₂]⁺145Dichlorophenyl cation

Academic and Research Applications of 3 3,4 Dichlorophenyl Prop 2 Ynoic Acid and Its Derivatives

Applications in Medicinal Chemistry Research

There is a lack of specific studies detailing the use of 3-(3,4-Dichlorophenyl)prop-2-ynoic acid in medicinal chemistry. Research on structurally related compounds, however, may offer insights into potential areas of investigation.

Development of Enzyme Inhibitors and Receptor Ligands

No specific enzyme inhibitory or receptor ligand activities have been reported for this compound in the reviewed literature. Arylpropionic acid derivatives are known to include non-steroidal anti-inflammatory drugs (NSAIDs) that act as cyclooxygenase (COX) enzyme inhibitors. For instance, a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives were synthesized and showed inhibitory activity against COX-1 and COX-2 enzymes. nih.gov Additionally, some alkynoic acids have been investigated for their antimycobacterial properties, suggesting that the prop-2-ynoic acid moiety could be a feature of interest in developing new therapeutic agents. nih.gov

Scaffold Exploration for Novel Bioactive Compounds

While the this compound scaffold has not been explicitly highlighted as a privileged structure in drug discovery, its constituent parts are present in various bioactive molecules. The dichlorophenyl group is a common substituent in many pharmacologically active compounds. The propiolic acid moiety provides a rigid linker that can be used in the design of molecules with specific spatial arrangements for interacting with biological targets.

Contributions to Agrochemistry Research

Specific research on the agrochemical applications of this compound is not documented in the available literature. However, related dichlorophenyl compounds have been explored for their effects on plant growth.

Herbicidal Activity and Mode of Action Studies

There are no available studies on the herbicidal activity or mode of action of this compound. It is noteworthy that other dichlorophenyl derivatives have been commercialized as herbicides. For example, Dichlorprop is a chlorophenoxy herbicide used for controlling broadleaf weeds. This suggests that the dichlorophenyl moiety can confer herbicidal properties to a molecule, but specific testing of this compound would be required to determine its potential in this area.

Pesticidal Applications and Design

Information regarding the pesticidal applications and design of this compound is not available. The broader class of propionic acid derivatives has been explored for use as insecticides and fungicides. ontosight.ai

Exploration in Material Science and Advanced Functional Materials

There is no published research on the use of this compound in material science or the development of advanced functional materials. The presence of a carboxylic acid group and an alkyne functionality suggests potential for polymerization or incorporation into larger molecular frameworks. For instance, acetylenic carboxylic acids have been used as linkers in the engineering of coordination polymers and metal-organic frameworks (MOFs). rsc.org

Due to a lack of publicly available scientific literature and research data, a detailed article on the academic and research applications of This compound focusing on its nonlinear optical properties, polymer chemistry, composite development, and its use as a synthetic intermediate cannot be generated at this time.

Extensive searches for scholarly articles, patents, and academic publications have yielded no specific studies on "this compound" within the requested contexts. The available scientific literature focuses on related but structurally distinct compounds, such as other phenylpropionic acid derivatives or compounds with different functional groups. Extrapolating information from these related compounds would not meet the required standard of scientific accuracy for the specific chemical .

Therefore, to ensure the content is factual and avoids speculation, the requested article cannot be provided. Further research and publication on the synthesis and application of this compound are needed for a comprehensive and accurate report to be written.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.